molecular formula C14H14N2O B185672 2,2-Diphenylacetohydrazide CAS No. 6636-02-8

2,2-Diphenylacetohydrazide

Cat. No.: B185672
CAS No.: 6636-02-8
M. Wt: 226.27 g/mol
InChI Key: YBBSKAGTEPBSNK-UHFFFAOYSA-N
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Description

2,2-Diphenylacetohydrazide is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a hydrazide group, makes it a versatile precursor for synthesizing diverse heterocyclic compounds and novel molecular entities with potential biological activity. In research settings, acetohydrazide derivatives are extensively explored for their antioxidant properties. They demonstrate potent free radical scavenging abilities, particularly in quenching stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), which is a cornerstone assay for evaluating antioxidant capacity . The hydrazide pharmacophore is prone to oxidation, contributing to its radical scavenging behavior and making it a candidate for combating oxidative stress . Furthermore, the hydrazide functionality is a key intermediate in constructing various pharmacologically active scaffolds. It serves as a precursor for synthesizing 1,3,4-oxadiazoles—a class of heterocycles with a wide spectrum of reported biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects . This synthetic utility also extends to the development of novel cholinesterase inhibitors, which are a primary therapeutic target for managing neurodegenerative conditions like Alzheimer's disease . Researchers also utilize hydrazide-based compounds as anti-inflammatory agents, with some derivatives designed to mimic traditional NSAIDs but with a potentially improved safety profile . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBSKAGTEPBSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280299
Record name 2,2-diphenylacetohydrazide
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6636-02-8
Record name 6636-02-8
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Record name 2,2-diphenylacetohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Diphenylacetohydrazide

Conventional Ester-Hydrazine Condensation Routes

The most established and widely utilized method for synthesizing 2,2-diphenylacetohydrazide is the condensation reaction between an alkyl ester of 2-hydroxy-2,2-diphenylacetic acid and hydrazine (B178648) hydrate (B1144303). This method is a classic example of nucleophilic acyl substitution, where the nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group and the formation of the hydrazide.

Reaction of Alkyl 2-Hydroxy-2,2-diphenylacetate with Hydrazine Hydrate

The synthesis of this compound is commonly initiated from methyl 2-hydroxy-2,2-diphenylacetate, also known as methyl benzilate. This starting material is prepared by the acid-catalyzed esterification of 2-hydroxy-2,2-diphenylacetic acid (benzilic acid). researchgate.net The subsequent reaction involves treating the methyl ester with hydrazine hydrate. researchgate.netrsc.org

The general reaction is carried out by refluxing the alkyl 2-hydroxy-2,2-diphenylacetate with an excess of hydrazine hydrate in a suitable solvent. researchgate.netrsc.orgnih.govresearchgate.net The reaction mixture is typically heated for several hours to ensure complete conversion. researchgate.netrsc.org Upon cooling, the product, this compound, often precipitates from the solution and can be collected. rsc.org

Optimization of Reaction Conditions and Solvent Systems (e.g., ethanol (B145695), methanol)

The efficiency and yield of the ester-hydrazine condensation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants. researchgate.net

Solvent Systems: Ethanol and methanol (B129727) are the most commonly employed solvents for this reaction. researchgate.netrsc.orgrsc.org Both are effective at dissolving the starting ester and are miscible with hydrazine hydrate. The choice between ethanol and methanol can influence reaction times and yields, though both are capable of facilitating the reaction effectively. rsc.orgchemicals.co.uk For instance, the synthesis of 2-hydroxy-2,2-diphenylacetohydrazide (B78773) has been successfully performed in boiling ethanol. researchgate.nettandfonline.com Similarly, refluxing methyl 2-hydroxy-2,2-diphenylacetate with hydrazine hydrate in methanol for several hours is another established procedure. rsc.org The selection may also depend on the solubility of the specific alkyl ester being used.

Reaction Temperature and Time: The reaction is typically conducted at the reflux temperature of the chosen solvent to maximize the reaction rate. researchgate.netnih.gov Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. The reaction time is also a critical factor. For example, in the synthesis of a similar hydrazide, studies have shown that varying the reaction time from 30 minutes to 12 hours can significantly impact the yield. researchgate.net An optimal time must be determined to ensure the reaction goes to completion without the formation of significant byproducts.

Reactant Ratio: The ratio of hydrazine hydrate to the ester is another important parameter. Often, a large excess of hydrazine hydrate is used to drive the reaction towards the product side and to ensure complete consumption of the ester. researchgate.net Optimization studies for similar hydrazide syntheses have explored reactant ratios ranging from 1:1 to 1:25 (ester to hydrazine hydrate) to find the optimal conditions for maximizing yield. researchgate.net

The optimization of these conditions is crucial for developing a high-yielding and efficient synthesis protocol. A systematic approach, such as a factorial design of experiments, can be employed to determine the ideal combination of solvent, temperature, time, and reactant ratios for producing this compound with the highest possible yield and purity. lew.ro

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of hydrazides. This technique offers several advantages over conventional heating methods.

Expedited Synthesis from Diphenylacetic Acid Methyl Ester

Microwave irradiation has been successfully applied to expedite the synthesis of this compound from its corresponding methyl ester. In one approach, diphenylacetic acid is first converted to its methyl ester, which is then reacted with hydrazine hydrate under microwave irradiation. uomustansiriyah.edu.iq This method significantly reduces the reaction time compared to conventional refluxing. For instance, a reaction that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave synthesizer. analytik-jena.comarxiv.orgnih.gov Optimization of microwave-assisted synthesis often involves adjusting the power, temperature, and irradiation time to achieve the best results. osti.gov

Advantages of Microwave Irradiation in Hydrazide Synthesis

The use of microwave irradiation in the synthesis of this compound and other hydrazides presents numerous benefits:

Reduced Reaction Times: Microwave energy directly and efficiently heats the reactants and solvent, leading to a rapid increase in temperature and dramatically shorter reaction times compared to conventional heating methods. analytik-jena.comarxiv.orgnih.gov

Increased Yields: Often, microwave-assisted synthesis results in higher product yields. This can be attributed to the rapid heating which can minimize the formation of side products that may occur during prolonged heating in conventional methods. analytik-jena.comarxiv.org

Improved Purity: The reduction in side reactions can lead to a cleaner reaction mixture and a purer final product, simplifying the purification process.

Energy Efficiency: By heating the reaction mixture directly, microwave synthesis is generally more energy-efficient than conventional heating, which relies on heating a bath and the reaction vessel.

The table below provides a general comparison between conventional and microwave-assisted synthesis for hydrazides.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours analytik-jena.comarxiv.orgnih.gov
Yield Often lower to moderateGenerally higher analytik-jena.comarxiv.org
Energy Input Indirect and less efficientDirect and highly efficient
Side Reactions More prevalent due to longer reaction timesOften minimized

Purification and Isolation Techniques of this compound

The final step in the synthesis of this compound is its isolation and purification. The most common method employed for this purpose is recrystallization. researchgate.netrsc.org

After the reaction is complete, the mixture is typically cooled, which causes the crude this compound to precipitate out of the solution. This solid is then collected by filtration. rsc.org To achieve high purity, the crude product is subjected to recrystallization.

The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have a high solubility at its boiling point. For this compound, hot ethanol has been reported as an effective solvent for recrystallization. researchgate.netrsc.org

The general procedure involves dissolving the crude solid in a minimum amount of hot (boiling) ethanol to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. uomustansiriyah.edu.iqualberta.caumass.edutifr.res.inmnstate.edu The purity of the recrystallized product can be confirmed by determining its melting point. mnstate.edu

Chemical Transformations and Reactivity of 2,2 Diphenylacetohydrazide

Condensation Reactions for Schiff Base (Hydrazone) Formation

2,2-Diphenylacetohydrazide serves as a valuable precursor in the synthesis of Schiff bases, also known as hydrazones. This transformation is typically achieved through a condensation reaction with various aldehydes and ketones. The resulting N'-arylidene-2,2-diphenylacetohydrazide derivatives are of significant interest due to their versatile chemical reactivity and potential applications.

Reaction with Aromatic Aldehydes to Yield N'-Arylidene-2,2-diphenylacetohydrazide Derivatives

The condensation of this compound with a range of aromatic aldehydes readily affords the corresponding N'-arylidene-2,2-diphenylacetohydrazide derivatives. researchgate.net This reaction is typically carried out by refluxing the hydrazide and the respective aldehyde in a suitable solvent, such as propanol (B110389) or ethanol (B145695). ju.edu.joresearchgate.net The process involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the hydrazone.

The versatility of this reaction allows for the synthesis of a wide array of derivatives by simply varying the substituents on the aromatic aldehyde. This has been demonstrated in numerous studies where various substituted benzaldehydes have been successfully employed. researchgate.netjrespharm.com For instance, the reaction has been performed with salicylaldehyde, 2,6-dichlorobenzaldehyde, and p-anisaldehyde to yield the corresponding hydrazones. sapub.org

The general synthetic route can be depicted as follows:

General Reaction Scheme:

this compound + Substituted Aromatic Aldehyde → N'-Arylidene-2,2-diphenylacetohydrazide + Water

Below is a table summarizing the synthesis of several N'-arylidene-2,2-diphenylacetohydrazide derivatives.

Aromatic AldehydeResulting DerivativeReaction ConditionsReference
Benzaldehyde (B42025)N'-Benzylidene-2,2-diphenylacetohydrazideReflux in propanol ju.edu.jo
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-2,2-diphenylacetohydrazideReflux in ethanol researchgate.net
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-2,2-diphenylacetohydrazideReflux in propanol researchgate.net
4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-2,2-diphenylacetohydrazideReflux in propanol researchgate.net
2-Hydroxy-1-naphthaldehyde(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazideCondensation reaction vulcanchem.com

Stereochemical Aspects of Imine (C=N) Formation (e.g., E/Z Isomerism)

The formation of the imine (C=N) double bond during the condensation reaction introduces the possibility of geometric isomerism, specifically E/Z isomerism. studymind.co.uk This arises from the restricted rotation around the C=N bond, leading to different spatial arrangements of the substituents. studymind.co.uknih.gov

In the context of N'-arylidene-2,2-diphenylacetohydrazide derivatives, the E isomer is generally considered to be thermodynamically more stable than the Z isomer. researchgate.net The specific configuration adopted can be influenced by several factors, including steric and electronic effects of the substituents, as well as the potential for intramolecular hydrogen bonding. nih.gov For example, in hydrazones derived from ortho-hydroxy aldehydes, the E-configuration can be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen. vulcanchem.com

The differentiation between E and Z isomers is typically accomplished using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and ¹⁵N-NMR, with X-ray diffraction providing definitive structural confirmation. researchgate.net The isomerization from the less stable Z-isomer to the more stable E-isomer can sometimes be observed and monitored by methods like HPLC or TLC, and can be induced by heat or acid catalysis. researchgate.netnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to investigate the energetics and structural properties of the E/Z isomers, providing insights into their relative stabilities and the mechanism of interconversion. nih.govnih.gov

Cyclization Reactions for Diverse Heterocycle Synthesis

The hydrazone derivatives obtained from this compound are valuable intermediates for the synthesis of various heterocyclic compounds. Through cyclization reactions, the linear hydrazone structure can be transformed into five-membered rings, such as 1,3,4-oxadiazoles.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles that can be synthesized from N'-arylidene-2,2-diphenylacetohydrazide derivatives through cyclization. These reactions typically involve the formation of a new carbon-oxygen bond and a nitrogen-nitrogen bond within the ring system.

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones is oxidative cyclization. ju.edu.jo Lead(IV) acetate (B1210297) is a frequently used oxidizing agent for this transformation. researchgate.netju.edu.joyu.edu.jo The reaction involves refluxing the N'-arylidene-2,2-diphenylacetohydrazide derivative with lead(IV) acetate in a solvent like glacial acetic acid. ju.edu.jo This process leads to the formation of 5-aryl-2-(diphenylmethyl)-1,3,4-oxadiazole derivatives.

The general procedure involves heating a suspension of the acetohydrazide derivative and lead(IV) acetate. ju.edu.jo After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted and purified. ju.edu.jo This method has been successfully applied to synthesize a series of 5-aryl-1,3,4-oxadiazol-2-yl-diphenylmethanols. researchgate.netju.edu.joyu.edu.jo

Reaction Details for Oxidative Cyclization:

Starting MaterialReagentSolventConditionsProduct TypeReference
N'-(Aryl)methylene-2-hydroxy-2,2-diphenylacetohydrazidesLead(IV) acetateGlacial acetic acidReflux for 12 h5-Aryl-1,3,4-oxadiazol-2-yl-diphenylmethanols ju.edu.jo

Besides lead(IV) acetate, other oxidizing agents have been reported for the oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles, including potassium permanganate (B83412) (KMnO₄), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and iodine. mdpi.commdpi.com

Beyond oxidative pathways, several alternative methods exist for the cyclization of hydrazide derivatives to form 1,3,4-oxadiazoles. These often involve dehydration or condensation reactions using various reagents. ju.edu.jo

One approach is the acid-catalyzed cyclization of 1,2-diacylhydrazines, which can be promoted by reagents like phosphorus oxychloride, thionyl chloride, or triphenylphosphine. ju.edu.joresearchgate.net For instance, this compound can be reacted with different aromatic acids in the presence of phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Another alternative involves reacting the parent hydrazide, this compound, with carbon disulfide and potassium hydroxide (B78521) in boiling ethanol. ju.edu.jo This leads to the formation of a dithiocarbazate intermediate which then cyclizes to give a (5-mercapto-1,3,4-oxadiazol-2-yl)(diphenyl)methanol. ju.edu.jo This mercapto-oxadiazole can be further functionalized.

A summary of some alternative cyclization reagents is provided below.

ReagentStarting Material TypeProduct TypeReference
Phosphorus oxychlorideThis compound and aromatic acids2,5-Disubstituted 1,3,4-oxadiazoles researchgate.net
Thionyl chloride1,2-Diacylhydrazines1,3,4-Oxadiazoles ju.edu.jo
Carbon disulfide / KOH2-Hydroxy-2,2-diphenylacetohydrazide (B78773)(5-Mercapto-1,3,4-oxadiazol-2-yl)(diphenyl)methanol ju.edu.jo
Triflic anhydride1,2-Diacylhydrazines1,3,4-Oxadiazoles ju.edu.jo
IodineAcylhydrazones1,3,4-Oxadiazoles organic-chemistry.org
Oxidative Cyclization Pathways (e.g., with Lead(IV) Acetate)

Synthesis of 4-Thiazolidinone (B1220212) Derivatives

The synthesis of 4-thiazolidinone rings is a significant transformation involving this compound. This is typically achieved by reacting a Schiff base intermediate, derived from the hydrazide, with a sulfur-containing reagent. 4-Thiazolidinones are a class of heterocyclic compounds that have garnered considerable interest. ekb.eg

A common route to synthesize 4-thiazolidinone derivatives involves a two-step process starting from this compound (often as its 2-hydroxy-analogue). tandfonline.com The first step is the condensation of the hydrazide with a substituted aromatic aldehyde to form a Schiff base (an N'-[(substituted phenyl)methylene]acetohydrazide). tandfonline.comresearchgate.net

The subsequent and key step is the cyclocondensation of this intermediate Schiff base with a mercaptoacetic acid derivative, such as mercaptoacetic acid itself or 2-mercaptopropionic acid. tandfonline.com The reaction involves refluxing the Schiff base and the mercaptoacetic acid in a suitable solvent like dry benzene (B151609), often with the use of a Dean-Stark apparatus to remove the water formed during the reaction. tandfonline.com This cyclization yields N-amido-4-thiazolidinones. researchgate.net The general reaction scheme leads to the formation of 2-substituted-phenyl-3-amido-4-thiazolidinones. tandfonline.comtandfonline.com

The structure of the resulting 4-thiazolidinone derivatives has been confirmed through various spectral analyses, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. tandfonline.comnih.gov For instance, the IR spectra typically show characteristic carbonyl peaks for the amide and the thiazolidinone lactam groups. tandfonline.com In the ¹H-NMR spectra, the protons of the thiazolidinone ring appear at distinct chemical shifts, such as the two doublets for the C5-methylene protons and a singlet for the C2-methine proton. tandfonline.comtandfonline.com

Table 1: Examples of 4-Thiazolidinone Derivatives Synthesized from 2-Hydroxy-2,2-diphenylacetohydrazide Precursors and Mercaptoacetic Acid

Compound Name Aryl Substituent Yield (%) Melting Point (°C) Reference
N-[2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide 2-Fluorophenyl 25% 190-193 tandfonline.com
N-[2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide 2-Chlorophenyl 72% 185-187 tandfonline.com
N-[2-(2-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide 2-Bromophenyl 16% 195-198 tandfonline.com

One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of 4-thiazolidinone derivatives, offering advantages in terms of reduced reaction times and simplified procedures. ekb.eg While many syntheses proceed in a stepwise manner, one-pot procedures have been developed for analogous systems. ekb.egresearchgate.net These reactions typically involve combining an amine (or hydrazide), an aldehyde, and a mercaptoalkanoic acid in a single reaction vessel. ekb.egsioc-journal.cn

Specifically, a one-pot synthesis has been reported for converting 2-hydroxy-2,2-diphenylacetohydrazide, various cyclic ketones (in place of aldehydes), and mercaptoalkanoic acids into spiro-fused 4-thiazolidinone derivatives (specifically 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives). researchgate.net The addition of mercaptoacetic acid to an imine bond, formed in situ from the hydrazide and the carbonyl component, is a key step that can proceed smoothly under benign conditions, sometimes without a catalyst, with water as the only byproduct. rsc.org

Reaction with Mercaptoacetic Acid Derivatives

Acylation Reactions (e.g., N'-Acetyl-2,2-diphenylacetohydrazide formation)

The hydrazide moiety of this compound is susceptible to acylation, leading to the formation of N'-acyl derivatives. smolecule.comnih.gov This reaction typically involves treating the hydrazide with an acylating agent like an acyl chloride or an anhydride.

A notable example is the formation of N'-Acetyl-2,2-diphenylacetohydrazide. The structure of the closely related N'-Acetyl-2-hydroxy-2,2-diphenylacetohydrazide consists of an acetyl group attached to the terminal nitrogen of the hydrazide moiety. ontosight.ai The formation of N'-acetyl-diphenylacetohydrazide has been observed as a detectable intermediate in the decomposition of 5-benzhydryl-1H-tetrazole in the presence of acetic acid. beilstein-journals.org In this specific reaction sequence, the tetrazole undergoes N-acetylation followed by nitrogen loss to form a nitrilimine intermediate. beilstein-journals.org This reactive intermediate is then intercepted by water to produce N'-acetyl-diphenylacetohydrazide. beilstein-journals.orguni-graz.at This degradative acylation mechanism highlights a non-standard pathway for the formation of this acylated hydrazide. beilstein-journals.org

Derivatives of 2,2 Diphenylacetohydrazide: Synthesis and Structural Elucidation

N'-Substituted Arylidene-2,2-diphenylacetohydrazide Derivatives

N'-Substituted arylidene-2,2-diphenylacetohydrazide derivatives, also known as hydrazones, are a significant class of compounds synthesized from 2,2-diphenylacetohydrazide. The synthesis is typically achieved through a condensation reaction between the terminal nitrogen of the hydrazide and the carbonyl group of an aromatic aldehyde. acgpubs.org This reaction is generally carried out by refluxing the reactants in a suitable solvent, such as absolute ethanol (B145695), often with a catalytic amount of acid. acgpubs.orgijsr.net The resulting Schiff bases are valuable not only as final products but also as key intermediates for synthesizing more complex heterocyclic systems. jrespharm.com

A common synthetic strategy involves the reaction of this compound with a variety of substituted aromatic aldehydes. acgpubs.orgresearchgate.net This approach allows for the systematic introduction of different functional groups onto the phenyl ring of the arylidene moiety. By varying the substituents, it is possible to modulate the electronic and steric properties of the final molecule.

The synthesis of these derivatives typically involves refluxing 2-hydroxy-2,2-diphenylacetohydrazide (B78773) with an appropriately substituted benzaldehyde (B42025) in absolute ethanol for several hours. acgpubs.org This method has been successfully used to create a series of compounds with substituents such as methyl (-CH₃), nitro (-NO₂), methoxy (B1213986) (-OCH₃), and chloro (-Cl) groups at different positions on the aromatic ring. acgpubs.orgresearchgate.net The geometry of the resulting C=N double bond in these hydrazones is often determined to be the 'E' isomer, which can be confirmed by advanced NMR techniques like NOESY. acgpubs.orgresearchgate.net

Table 1: Examples of Synthesized N'-Substituted Arylidene-2,2-diphenylacetohydrazide Derivatives Data sourced from studies on 2-hydroxy-2,2-diphenylacetohydrazide derivatives.

Compound IDSubstituent on Arylidene RingAzomethine Proton (N=CH) ¹H-NMR (δ, ppm)Azomethine Carbon (N=CH) ¹³C-NMR (δ, ppm)Reference
1a 4-Chloro8.35148.30 acgpubs.orgresearchgate.net
1b 4-Nitro8.54149.66 acgpubs.orgresearchgate.net
1c 3-Nitro8.71148.39 acgpubs.orgresearchgate.net
1d 4-Methoxy8.30149.52 acgpubs.orgresearchgate.net
1e 4-Methyl8.28149.60 acgpubs.orgresearchgate.net

The structural diversity of arylidene-2,2-diphenylacetohydrazide derivatives can be expanded by replacing the substituted benzene (B151609) ring with other heterocyclic aromatic systems, such as furan (B31954) and thiophene (B33073). nih.govespublisher.com These five-membered heterocycles are of significant interest in medicinal chemistry. slideshare.net The synthesis of these analogues follows a similar condensation pathway to that of their phenyl counterparts.

For instance, reacting a hydrazide intermediate with thiophene-2-carbaldehyde (B41791) furnishes the corresponding thiophene-containing derivative. nih.gov The reaction is typically carried out under reflux in a suitable solvent. nih.gov The incorporation of furan and thiophene rings introduces different electronic properties and steric profiles compared to simple phenyl rings, which can be a key aspect in the design of new compounds. nih.govespublisher.com The synthesis of such aryl-heteroaryl systems is a subject of ongoing research. researchgate.net

Systemic Substitution Patterns on Aromatic Rings

Thiazolidinone-Fused Derivatives of this compound

Thiazolidinones, specifically 1,3-thiazolidin-4-ones, are a prominent class of five-membered sulfur- and nitrogen-containing heterocycles. researchgate.netsysrevpharm.org These structures can be synthesized from the N'-arylidene-2,2-diphenylacetohydrazide intermediates. The most common method for creating the thiazolidin-4-one ring is through the cyclocondensation of the Schiff base (hydrazone) with a mercapto-containing carboxylic acid. jrespharm.com

Table 2: Synthesis of 2-Aryl-1,3-thiazolidin-4-one Derivatives from Benzilic Acid Hydrazones

SeriesGeneral StructureCharacteristic ¹³C-NMR Signals (δ, ppm)Reference
3a-p HVaried ArylC2: 56.76-62.51, C4: 172.03-172.23, C5: 30.21-30.31 jrespharm.com
4a-p CH₃Varied ArylC2: 56.76-62.51, C4: 172.03-172.23, C5: 38.41-39.31 jrespharm.com

1,3,4-Oxadiazole-Fused Derivatives of this compound

The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif that can be synthesized from a hydrazide precursor. arabjchem.orgmdpi.com The most widely used method for preparing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates. arabjchem.orgnih.gov

Starting with this compound, the synthesis proceeds in two main steps. First, the starting hydrazide is reacted with a selected aromatic acid or acid chloride to form the corresponding diacylhydrazine. nih.gov In the second step, this intermediate undergoes intramolecular cyclization promoted by a dehydrating agent. nih.gov Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this cyclodehydration step, effectively yielding the 2,5-disubstituted 1,3,4-oxadiazole derivative. nih.govresearchgate.net This synthetic route allows for the incorporation of two distinct aryl groups at positions 2 and 5 of the oxadiazole ring, one originating from the diphenylacetohydrazide and the other from the chosen aromatic acid. nih.gov Alternative methods may involve using other dehydrating agents like polyphosphoric acid or thionyl chloride. nih.gov

Characterization Methods for Novel Derivatives

The structural elucidation of newly synthesized derivatives of this compound is crucial to confirm their chemical identity and purity. A combination of modern spectroscopic and analytical techniques is employed for this purpose. mdpi.comrsc.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For instance, in hydrazone derivatives, characteristic absorption bands for N-H, C=O (amide), and C=N (azomethine) groups are monitored. jrespharm.comresearchgate.net In thiazolidinone derivatives, the appearance of a lactam C=O stretching band and the disappearance of the C=N band from the precursor confirm cyclization. jrespharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the precise molecular structure. researchgate.net ¹H-NMR provides information on the number and environment of protons, such as the characteristic signals for the azomethine proton (N=CH) in Schiff bases or the methine protons in the thiazolidinone ring. jrespharm.comresearchgate.net ¹³C-NMR helps to identify all unique carbon atoms in the molecule. jrespharm.comnih.gov Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish connectivity between protons and to determine the stereochemistry, such as the E/Z configuration of isomers. acgpubs.orgresearchgate.net

Mass Spectrometry (MS): This technique provides information about the molecular weight of the synthesized compounds, confirming their elemental composition. nih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly used to obtain the molecular ion peak [M+H]⁺ or [M]⁺. jrespharm.comijcce.ac.ir

Elemental Analysis: This analysis determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental values are compared with the calculated theoretical values to verify the molecular formula of the synthesized derivative. jrespharm.comresearchgate.nettandfonline.com

Single-Crystal X-ray Diffraction (SC-XRD): When suitable single crystals can be grown, this powerful technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and absolute configuration in three-dimensional space. mdpi.comnih.gov

Crystallography and Supramolecular Chemistry of 2,2 Diphenylacetohydrazide and Its Derivatives

Single Crystal X-ray Diffraction Analysis of 2,2-Diphenylacetohydrazide Derivatives

Determination of Molecular Conformation and Geometry (e.g., trans configuration)

The analysis of derivatives such as (E)-N′-[(Furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide monohydrate demonstrates specific and stable molecular geometries. researchgate.net In the crystal structure of this derivative, the molecular conformation with respect to the imine C=N double bond is determined to be trans. researchgate.net This E-configuration is a common feature in Schiff bases derived from ortho-hydroxy aldehydes and is often stabilized by intramolecular hydrogen bonding. vulcanchem.com The C6–N2 bond length in the hydrazide moiety suggests some degree of electron delocalization, being intermediate between a single and a double bond. researchgate.net

Crystallographic Data Collection and Refinement Procedures

The process of determining the crystal structure involves meticulous data collection and refinement. For (E)-N′-[(Furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide monohydrate, crystals were obtained and analyzed at a low temperature to minimize thermal vibrations. researchgate.net Data was collected using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation. researchgate.net The structure was solved using direct methods with software like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. researchgate.net All hydrogen atoms were successfully located and refined independently. researchgate.net

Table 1: Crystallographic Data for (E)-N′-[(Furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide monohydrate researchgate.net
ParameterValue
Chemical formulaC₁₉H₁₆N₂O₃·H₂O
Formula weight338.35
Temperature213(2) K
Wavelength (λ)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.6339 (17) Å b = 10.857 (2) Å c = 14.5207 (12) Å β = 91.819 (10)°
Volume (V)1675.6 (4) ų
Z (molecules per unit cell)4
Calculated density1.341 Mg m⁻³
Reflections collected / unique3847 / 3293
R_int0.054
Final R indices [I > 2σ(I)]R1 = 0.049, wR2 = 0.123
Goodness-of-fit (S) on F²1.01

Crystal Packing and Intermolecular Interactions in Solid State

The stability and arrangement of molecules in the crystalline state are governed by a variety of non-covalent intermolecular forces. wikipedia.org In the derivatives of this compound, hydrogen bonds and aromatic interactions are the primary forces directing the crystal packing. researchgate.net

Hydrogen Bonding Networks (N—H⋯O, O—H⋯OH₂, C—H⋯O)

A complex network of hydrogen bonds is crucial for the structural stabilization of these compounds. In the crystal of (E)-N′-[(Furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide monohydrate, the molecules are linked into sheets by interactions mediated by water molecules. researchgate.net These include N—H⋯OH₂ hydrogen bonds that extend along the b-axis. researchgate.net The water molecule itself acts as a bridge, participating in multiple hydrogen bonds (O—H⋯N and O—H⋯O), creating a double bifurcated system. researchgate.net A strong intramolecular N—H⋯O hydrogen bond is also observed, which contributes to the planarity of the molecule. researchgate.net

Table 2: Hydrogen-Bond Geometry (Å, °) for (E)-N′-[(Furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide monohydrate researchgate.net
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H2A···O4ⁱ0.89(2)2.40(2)3.248(3)159(2)
O3—H3A···O4ⁱⁱ0.92(3)1.94(3)2.776(2)151(3)
N2—H2A···O30.89(2)2.09(2)2.521(3)109(2)

Aromatic Interactions (e.g., Edge-to-Face and Offset Face-to-Face Phenyl–Phenyl Interactions, C—H⋯π Interactions)

Alongside hydrogen bonding, aromatic interactions involving the phenyl groups play a significant role in the crystal architecture. The packing analysis reveals both edge-to-face and offset face-to-face interactions between the phenyl rings of adjacent molecules. researchgate.net These interactions, with C···C distances ranging from 3.9 to 4.1 Å, help to stabilize the layered structure. researchgate.net Furthermore, specific C—H⋯π interactions are identified, such as an edge-to-face motif where a C-H bond from one phenyl ring points towards the face of an adjacent phenyl ring, with H···C distances measured at approximately 2.97 Å. researchgate.net

Supramolecular Aggregation and Motif Analysis

The combination of strong hydrogen bonds and weaker aromatic interactions results in a well-defined supramolecular structure. The primary aggregation pattern observed is the formation of molecular layers parallel to the ac plane of the unit cell. researchgate.net These layers are built from molecules linked by water-mediated hydrogen bonds. researchgate.net The aromatic interactions then provide further stabilization between these layers, creating a robust three-dimensional network. researchgate.net The analysis of recurring hydrogen-bonding patterns, or motifs, is key to understanding this aggregation. In related structures, common motifs like the R²₂(8) ring, formed by pairs of N—H⋯O hydrogen bonds, are frequently observed and contribute to the formation of supramolecular ladders or chains. nih.gov In the case of the studied furan (B31954) derivative, the intricate network of hydrogen bonds involving the water molecule is a defining feature of its supramolecular assembly. researchgate.net

Formation of Layered Structures and Chains

The crystal engineering of hydrazone derivatives, including those of this compound, often results in the formation of well-defined layered and chain structures. These supramolecular architectures are primarily stabilized by a network of hydrogen bonds and other non-covalent interactions.

In the case of a closely related derivative, (E)-N′-[(furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide monohydrate, crystallographic studies show that the molecules organize into layers that are parallel to the ac plane of the crystal lattice. researchgate.net These layers are further extended along the b-axis through specific hydrogen bonding involving the N-H groups of adjacent molecules, which leads to the formation of molecular sheets. researchgate.net

The stability of this three-dimensional network is significantly enhanced by both strong hydrogen bonds and π-π interactions between the phenyl rings of neighboring molecules. researchgate.net Specifically, edge-to-face and offset face-to-face interactions are observed between the phenyl rings along both the a and b axes, with carbon-to-carbon distances in the range of 3.9 to 4.1 Å. researchgate.net This cooperative interplay of hydrogen bonding and π-stacking is a critical factor in the formation of these robust, layered supramolecular structures.

The following table details the key crystallographic parameters for a derivative of this compound, illustrating the unit cell dimensions that define the repeating layered structure.

Crystal Data
Compound (E)-N′-[(furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide monohydrate
Formula C₁₉H₁₆N₂O₃·H₂O
Molecular Weight 338.35
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.6339 (17) Å
b = 10.857 (2) Å
c = 14.5207 (12) Å
β = 91.819 (10)°
Volume 1675.6 (4) ų
Z (Molecules per unit cell) 4
Data sourced from reference researchgate.net

Role of Water Molecules in Supramolecular Assembly

Water molecules can play a pivotal and integral role in the supramolecular assembly of hydrazide derivatives, acting as a "molecular glue" that connects individual molecules or layers. In the hydrated crystal structure of (E)-N′-[(furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide, water molecules are essential for the formation of the layered architecture. researchgate.net

These water molecules, along with hydroxyl (OH) groups, act as bridges, linking the primary molecular layers together. researchgate.net They participate in a complex hydrogen-bonding network. For instance, the water molecule can act as both a hydrogen bond donor and acceptor, connecting the carbonyl oxygen (C=O), the amide nitrogen (N-H), and the hydroxyl group of the hydrazide molecules. researchgate.net

The table below provides a detailed summary of the hydrogen-bond geometry involving the water molecule (O4) in the crystal structure of the aforementioned derivative, highlighting its central role in linking different functional groups.

Donor–H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O3–H3A···O40.92(3)1.94(3)2.776(2)151(3)
N2–H2A···O40.89(2)2.40(2)3.248(3)159(2)
O4–H400···O20.86(5)2.11(5)2.937(3)161(4)
O4–H40···O10.97(5)2.07(5)3.003(3)163(4)
D = Donor atom, A = Acceptor atom. Data sourced from reference researchgate.net

This intricate network of hydrogen bonds, mediated by water, demonstrates that the solvent can be an active and essential component in directing the self-assembly of molecules into complex, functional supramolecular systems. nih.gov

Coordination Chemistry of 2,2 Diphenylacetohydrazide and Its Ligands

Synthesis of Metal Complexes with 2,2-Diphenylacetohydrazide Derivatives as Ligands

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent, often an alcohol like ethanol (B145695). ijsr.netchemmethod.com The nature of the resulting complex, including its nuclearity and the coordination mode of the ligand, can be influenced by factors such as the choice of metal salt (e.g., chlorides vs. acetates), the reaction pH, and the presence of a base. ijsr.netmdpi.com

Both mononuclear and dinuclear metal(II) complexes have been successfully synthesized using derivatives of this compound. For instance, the reaction of diacetylmonoxime-2-hydroxy-2,2-diphenylacetohydrazone (H₃L), a ligand derived from 2-hydroxy-2,2-diphenylacetohydrazide (B78773), with metal(II) chlorides (CuCl₂·2H₂O, CoCl₂·6H₂O, and NiCl₂·6H₂O) in an ethanolic solution yields mononuclear complexes. ijsr.net These complexes have the general formula [M(H₂L)Clₙ], where M = Cu(II) and Co(II) with n=1, and M = Ni(II) with n=2. ijsr.net

In contrast, dinuclear complexes can be formed by altering the reaction conditions. When the same ligand (H₃L) reacts with metal(II) acetates in the presence of a strong base like potassium hydroxide (B78521) (KOH), bimetallic oximato complexes are formed. ijsr.net These dinuclear structures have the general formula [{M(HL)}₂], where two metal(II) ions are bridged by the N-O groups of the oximato ligand. ijsr.net The ability to form both mononuclear and dinuclear species highlights the versatility of these ligands in constructing coordination compounds with different structural motifs. nih.govnih.gov

The synthesis of such complexes is a common theme in coordination chemistry, where the final structure is often dictated by the ligand's denticity and the coordination preferences of the metal ion. uchile.clacs.org

Table 1: Examples of Synthesized Metal(II) Complexes with a this compound Derivative

Complex Type General Formula Reactants Reference
Mononuclear [M(H₂L)Clₙ] H₃L + Metal(II) Chloride ijsr.net
Dinuclear [{M(HL)}₂] H₃L + Metal(II) Acetate (B1210297) + KOH ijsr.net

H₃L represents diacetylmonoxime-2-hydroxy-2,2-diphenylacetohydrazone.

Ligands derived from this compound can exhibit a variety of coordination modes, acting as either neutral molecules or deprotonated anions. researchgate.net The specific coordination is often dependent on the reaction medium's pH. mdpi.com

In the formation of mononuclear complexes of the type [M(H₂L)Clₙ] with the ligand diacetylmonoxime-2-hydroxy-2,2-diphenylacetohydrazone (H₃L), the ligand acts as a monoanionic, tetradentate donor. ijsr.net Coordination occurs through the carbonyl oxygen, the deprotonated alcoholic oxygen, the oximate nitrogen, and the hydrazone imine nitrogen atoms. ijsr.net

For the dinuclear complexes with the formula [{M(HL)}₂], the same ligand behaves as a dianionic, tridentate species. ijsr.net In this mode, both the oxime and hydrazone imine protons are deprotonated, and the ligand coordinates through these sites. Notably, the alcoholic hydroxyl group does not participate in coordination in this case. ijsr.net This demonstrates how the same ligand can adopt different denticities and charge states to accommodate the formation of different complex structures. researchgate.netresearchgate.net The ability of hydrazone-based ligands to act as multidentate chelators is a well-established principle in coordination chemistry. mtct.ac.injocpr.com

Table 2: Coordination Modes of Diacetylmonoxime-2-hydroxy-2,2-diphenylacetohydrazone (H₃L)

Complex Type Ligand Behavior Denticity Coordinated Atoms Reference
Mononuclear Monoanionic Tetradentate Carbonyl O, Alcoholic O⁻, Oximate N, Imine N ijsr.net
Dinuclear Dianionic Tridentate Oximate N-O⁻, Imine N⁻ ijsr.net

Mononuclear and Dinuclear Metal(II) Complexes

Tautomerism and Coordination Site Preferences in Metal Complexes (e.g., keto form)

Hydrazone ligands, including those derived from this compound, can exist in tautomeric forms, primarily the keto and enol forms. frontiersin.orgunimas.my The specific tautomeric form that coordinates to a metal ion is influenced by several factors, including the pH of the reaction medium and the nature of the metal ion and its counter-anion. mdpi.comresearchgate.net

In many instances, hydrazone ligands coordinate to metal centers in their keto form . acs.org This is observed in the mononuclear complexes formed between diacetylmonoxime-2-hydroxy-2,2-diphenylacetohydrazone (H₃L) and metal(II) chlorides. ijsr.net In these complexes, the ligand coordinates through the carbonyl oxygen (C=O) group, which is characteristic of the keto tautomer. ijsr.net The stability of the keto form in the free ligand in solution is often higher, and this preference can be maintained upon complexation. frontiersin.org

However, coordination can also occur through the deprotonated enol form, particularly when reactions are carried out in the presence of a base or with metal salts of weak acids. mdpi.com In the enol form, the ligand coordinates through the deprotonated enolic oxygen. The ability of hydrazones to coordinate in different tautomeric forms adds to their versatility in coordination chemistry. jocpr.com

Spectroscopic and Analytical Characterization of Metal Complexes

Infrared (IR) Spectroscopy is a key tool for determining the coordination sites of the ligand. ijsr.netchemistryjournal.net In the case of the mononuclear complexes of diacetylmonoxime-2-hydroxy-2,2-diphenylacetohydrazone, the coordination in the keto form is supported by the IR spectra. ijsr.net A shift in the C=O stretching frequency in the complex compared to the free ligand indicates the involvement of the carbonyl oxygen in coordination. acs.org Similarly, changes in the C=N (imine) stretching frequency point to the coordination of the azomethine nitrogen. jocpr.com The appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations, further confirming the formation of the complex. ijsr.net

Electronic (UV-Vis) Spectroscopy provides insights into the geometry of the metal complexes. ijsr.netjocpr.com The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For example, the electronic spectrum of the Cu(II) complex [Cu(H₂L)Cl] displays a band around 14705 cm⁻¹, which is indicative of a square pyramidal geometry. ijsr.net The Ni(II) complex exhibits bands suggestive of an octahedral geometry. ijsr.net

Molar Conductivity Measurements are used to determine the electrolytic nature of the complexes. ijsr.netscirp.org Low molar conductivity values for the complexes of the this compound derivative in DMF solution indicate their non-electrolytic character, meaning the anions (e.g., chloride) are coordinated to the metal ion rather than acting as free counter-ions. ijsr.net

Magnetic Susceptibility Measurements help in determining the magnetic properties of the complexes and provide further evidence for their geometry. ijsr.netresearchgate.netresearchgate.net For instance, the measured magnetic moments can distinguish between different spin states and geometries for a given metal ion. ekb.eg In dinuclear complexes, these measurements can reveal the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between the metal centers. uchile.clmdpi.com

Table 3: Spectroscopic Data for Metal(II) Complexes of Diacetylmonoxime-2-hydroxy-2,2-diphenylacetohydrazone

Complex Key IR Bands (cm⁻¹) UV-Vis Bands (cm⁻¹) Proposed Geometry Reference
[Cu(H₂L)Cl] Shift in ν(C=O) and ν(C=N) 14705 Square Pyramidal ijsr.net
[Ni(H₂L)Cl₂] Shift in ν(C=O) and ν(C=N) ~10638 Octahedral ijsr.net

Biological Activity Profiles of 2,2 Diphenylacetohydrazide Derivatives in Vitro Investigations

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

The antimicrobial potential of 2,2-diphenylacetohydrazide derivatives has been explored against various bacterial and fungal strains. While some studies report moderate antibacterial activity for arylhydrazone derivatives of benzylic acid, specific derivatives have shown more significant antifungal effects. researchgate.net

For instance, certain 4-thiazolidinone (B1220212) derivatives of this compound, namely compounds 3a and 3b , have demonstrated notable antifungal activity. researchgate.net They were found to inhibit the growth of Trichophyton tonsurans (NCPF-245) and Trichophyton rubrum with a Minimum Inhibitory Concentration (MIC) of 25 μg/ml. researchgate.net In another study, Schiff bases incorporating a naphthol and hydrazide motif have shown broad-spectrum antimicrobial effects, with some related derivatives exhibiting MIC values as low as 4 µg/mL against S. aureus and E. coli. vulcanchem.com The antimicrobial efficacy is often attributed to the combined structural features, where the naphthol group may enhance membrane permeability and the hydrazide moiety could interfere with bacterial cell wall synthesis. vulcanchem.com

Additionally, an array of novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, synthesized from the chloroacetylation reaction of diphenylamine, has been investigated. researchgate.net Among these, compounds such as 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide (A1 ), 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A5 ), and 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7 ) demonstrated significant antimicrobial and antifungal activity. researchgate.net

Interactive Table 1: Antifungal Activity of Selected this compound Derivatives

CompoundFungal StrainActivity (MIC)
Thiazolidinone derivative 3aTrichophyton tonsurans (NCPF-245)25 µg/ml
Thiazolidinone derivative 3aTrichophyton rubrum25 µg/ml
Thiazolidinone derivative 3bTrichophyton tonsurans (NCPF-245)25 µg/ml
Thiazolidinone derivative 3bTrichophyton rubrum25 µg/ml

Anti-tubercular and Antimycobacterial Activity Investigations

Several derivatives of this compound have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. A series of 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives showed a range of antimycobacterial growth inhibition from 0–86% in a primary screen at a concentration of 6.25 μg/cm³. researchgate.net

Further studies on new 2-aryl-4-thiazolidinones derived from 2-hydroxy-2,2-diphenyl-N'-[(substituted phenyl)methylene]acetohydrazides identified several lead compounds with potent antimycobacterial activity, demonstrating 95–99% inhibition at a test concentration of 6.25 μg/mL. researchgate.netacgpubs.org These findings underscore the potential of the this compound scaffold in the development of new anti-tubercular agents.

Interactive Table 2: In Vitro Antimycobacterial Activity of this compound Derivatives against M. tuberculosis H37Rv

Derivative TypeConcentration% Inhibition
2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide6.25 µg/cm³0 - 86%
2-aryl-4-thiazolidinones6.25 µg/mL95 - 99%

Anticancer Activity against Specific Cancer Cell Lines (e.g., MCF-7, PC-3 human breast and prostate cancer cell lines)

A significant body of research has focused on the anticancer properties of this compound derivatives, particularly against hormone-dependent cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer).

A series of five new 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazide derivatives (1a-1e ) were synthesized and evaluated for their cytotoxic activity. vulcanchem.comresearchgate.netresearchgate.net All tested compounds showed activity against both MCF-7 and PC-3 cell lines at a concentration of 100 µM. vulcanchem.comresearchgate.net

Notably, compound 1e (2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(1E)-(3-methylphenyl)-methylene]acetohydrazide) displayed strong anti-proliferative activity against the MCF-7 cell line with an IC50 value of 7.62 ± 1.85 µM. vulcanchem.comresearchgate.net Compound 1b (2-hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(3-methylphenyl)methylene]acetohydrazide) also showed potent activity against MCF-7 cells (IC50 = 18.24 ± 7.62 µM) and was the most active against the PC-3 cell line (IC50 = 45.81 ± 1.10 µM). vulcanchem.comresearchgate.net

Interactive Table 3: Cytotoxic Activity (IC50, µM) of 2-Hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazide Derivatives (1a-1e) vulcanchem.comresearchgate.netresearchgate.netmdpi.com

CompoundSubstituents (-R, -R1)MCF-7 IC50 (µM)PC-3 IC50 (µM)
1a -Cl, p-Cl> 100> 100
1b -Cl, m-CH318.24 ± 7.6245.81 ± 1.10
1c -Cl, m-NO227.56 ± 5.6653.12 ± 5.41
1d -Cl, p-OCH343.13 ± 3.1390.17 ± 6.83
1e -CH3, m-CH37.62 ± 1.85> 100
Doxorubicin(Reference)0.81 ± 0.021.22 ± 0.08

Structure-Activity Relationship (SAR) Studies for Cytotoxic Effects

The cytotoxic effects of this compound derivatives are significantly influenced by the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies have provided valuable insights into these dependencies.

For the 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazide series, it was observed that derivatives with chloro (–Cl) and methyl (–CH3) substituents were the most effective inhibitors against breast and prostate cancer cell lines. acgpubs.org Specifically, the presence of a methyl group at the meta position of the N'-phenylmethylene ring combined with a 4-methylphenyl group on the diphenylacetic acid core (compound 1e ) resulted in the highest potency against MCF-7 cells. vulcanchem.comresearchgate.net For the PC-3 cell line, a meta-methyl group on the N'-phenylmethylene ring paired with a 4-chlorophenyl group on the diphenylacetic acid core (compound 1b ) yielded the strongest activity. vulcanchem.comresearchgate.net The presence of nitro (–NO2) and methoxy (B1213986) (–OCH3) groups generally led to lower cytotoxic activity compared to the chloro and methyl substituted analogues. acgpubs.org

Other Reported In Vitro Biological Activities (e.g., antioxidant, anticonvulsant, anti-HIV, anti-inflammatory, aspartic protease inhibitors)

Beyond antimicrobial and anticancer effects, derivatives of this compound have been investigated for a range of other in vitro biological activities.

Antioxidant Activity: Hydrazide derivatives are known to possess antioxidant properties. tandfonline.com The antioxidant activity of some novel hydrazide derivatives has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. duke.edu

Anticonvulsant Activity: Substituted acetohydrazide derivatives have been reported to exhibit anticonvulsant properties. researchgate.net The evaluation of such compounds is often carried out using models like the maximal electroshock (MES) test. nih.gov

Anti-HIV Activity: Some hydrazide derivatives have been studied for their potential as anti-HIV agents. mdpi.com For example, a series of 2-(diphenylmethylidene) malonic acid derivatives were designed as potential triple inhibitors of HIV reverse transcriptase, integrase, and protease. jrespharm.com One compound in this series showed 55.20% inhibition of HIV virus (NL4-3) at a concentration of 10 μM, with an EC50 of 8.4 μM. brieflands.com

Anti-inflammatory Activity: The anti-inflammatory potential of this compound derivatives has been noted, with some studies exploring their ability to inhibit processes like albumin denaturation. nih.gov

Aspartic Protease Inhibitors: Hydrazide and hydrazine (B178648) derivatives have been identified as novel inhibitors of aspartic proteases. mdpi.com Virtual screening followed by enzyme inhibition assays showed that these compounds, including this compound, can inhibit human cathepsin D and Plasmodium falciparum plasmepsin-II with IC50 values in the low micromolar range (1-2.5 μM). tandfonline.comtandfonline.com Modeling studies suggest that the hydrazide/hydrazine moiety acts as a transition state mimic, forming electrostatic interactions with the catalytic aspartate residues in the enzyme's active site. tandfonline.comtandfonline.com

Interactive Table 4: Other In Vitro Biological Activities of this compound Derivatives

ActivityTarget/AssayResult
Anti-HIVHIV virus (NL4-3)EC50 = 8.4 µM (for a malonic acid derivative) brieflands.com
Aspartic Protease InhibitionHuman Cathepsin DIC50 = 1.38 ± 0.1 µM (for phenyl hydrazides) tandfonline.comtandfonline.com
Aspartic Protease InhibitionP. falciparum Plasmepsin-IIIC50 = 1.4 ± 0.3 µM (for phenyl hydrazides) tandfonline.comtandfonline.com

Advanced Analytical Methodologies for 2,2 Diphenylacetohydrazide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of 2,2-diphenylacetohydrazide and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of this compound and its derivatives in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of a derivative, 2-hydroxy-2,2-diphenylacetohydrazide (B78773), recorded in DMSO-d₆, the protons of the two phenyl groups typically appear as a multiplet in the aromatic region, around δ 7.3–7.5 ppm. The proton of the hydroxyl group (-OH) shows a singlet at approximately δ 5.2 ppm, and the amide proton (-NH) resonates as a singlet further downfield at about δ 10.2 ppm. For hydrazone derivatives, the azomethine proton (-N=CH) signal is a key indicator, often appearing as a singlet between δ 8.43 and 9.20 ppm. tandfonline.com The amide proton (-CONH) in these derivatives can be observed in the range of δ 9.80–12.50 ppm. tandfonline.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For 2-hydroxy-2,2-diphenylacetohydrazide, the carbonyl carbon (C=O) of the hydrazide group gives a characteristic signal at approximately δ 172.1 ppm. The aromatic carbons of the phenyl rings resonate in the range of δ 140.2–126.4 ppm, while the quaternary carbon attached to the hydroxyl group appears around δ 75.3 ppm. In hydrazone derivatives, the azomethine carbon (N=CH) is typically observed between δ 148.30 and 149.66 ppm. researchgate.net The signals for the carbonyl group in hydrazide-hydrazones can be found in the range of δ 161.80–172.92 ppm. nih.gov

2D NMR Spectroscopy: Techniques like ¹H-¹H COSY, NOESY, HSQC, and HMBC are employed for the complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. rsc.org ¹H-¹H COSY helps in identifying proton-proton couplings within the same spin system, for instance, within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (typically 2-3 bonds), which helps in connecting different fragments of the molecule, such as linking the aromatic protons to the quaternary carbon. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is valuable for conformational analysis.

Interactive NMR Data Table for a this compound Derivative (2-hydroxy-2,2-diphenylacetohydrazide)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
NH10.2-s
Aromatic7.3-7.5126.4-140.2m
OH5.2-s
C=O-172.1-
C-OH-75.3-

Note: Data recorded in DMSO-d₆. s = singlet, m = multiplet.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The spectra are typically recorded using KBr pellets.

Key characteristic absorption bands include:

N-H stretching: The N-H bond of the hydrazide group typically shows a stretching vibration in the region of 3268 cm⁻¹. In some derivatives, this can appear in a broader range of 3210-3225 cm⁻¹. tandfonline.com

O-H stretching: For derivatives containing a hydroxyl group, a broad absorption band is observed between 3340 and 3360 cm⁻¹, indicative of hydrogen bonding.

C=O stretching: The carbonyl group of the amide function gives rise to a strong absorption band, typically around 1664 cm⁻¹. In various hydrazide derivatives, this band can be found in the range of 1640-1690 cm⁻¹. tandfonline.comnih.gov

C=N stretching: In hydrazone derivatives, the imine (C=N) stretch is an important diagnostic peak, appearing in the region of 1593-1625 cm⁻¹. researchgate.net

Aromatic C-H and C=C stretching: The presence of the phenyl rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Interactive IR Data Table for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-HStretching3210-3268Medium
O-HStretching (H-bonded)3340-3360Broad, Strong
C=OStretching1640-1690Strong
C=NStretching1593-1625Medium
Aromatic C=CStretching1450-1600Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores like aromatic rings and conjugated systems. The absorption maxima (λ_max) are recorded in a suitable solvent. The phenyl groups in this compound and its derivatives lead to characteristic absorptions in the UV region. The formation of hydrazone derivatives, which extends the conjugation, typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Various ionization techniques are employed, including Electron Ionization (EI) and Electrospray Ionization (ESI), often coupled with a mass analyzer like a quadrupole or an ion trap.

Molecular Ion Peak ([M]⁺): In EI-MS, the molecular ion peak provides the molecular weight of the compound. For 2-hydroxy-2,2-diphenylacetohydrazide, the molecular ion is observed at m/z 242.28, which corresponds to its molecular formula C₁₄H₁₄N₂O₂. High-resolution mass spectrometry (HR-MS) can provide the exact mass, which helps in confirming the elemental composition. nih.gov

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum gives valuable structural information. libretexts.org Common fragmentation pathways for hydrazides and their derivatives involve cleavage of the amide bond and fragmentation of the side chains. The study of these fragmentation patterns helps in confirming the connectivity of the atoms within the molecule.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of complex mixtures and for quantitative studies. chromatographyonline.comsciex.com It allows for the separation of compounds by LC followed by their detection and structural elucidation by MS/MS. In positive electrospray ionization (pos-ESI) mode, protonated molecules [M+H]⁺ are often observed. waters.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and its derivatives and for assessing their purity.

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique routinely used to monitor the progress of a reaction and to assess the purity of the synthesized compounds. tandfonline.comwisc.edu

Stationary Phase: The most commonly used stationary phase for the analysis of these compounds is silica (B1680970) gel 60 F254. nih.govmdpi.com

Mobile Phase: A variety of solvent systems can be used as the mobile phase, with the choice depending on the polarity of the specific derivative. A common mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297). nih.gov Other systems may include heptane (B126788) and ethyl acetate mixtures. mdpi.com

Visualization: After developing the TLC plate, the spots can be visualized under UV light (at 254 nm) if the compounds are UV-active. nih.govjrespharm.com Staining with reagents like iodine vapor can also be used for visualization. savemyexams.com

Purity Assessment: The purity of the compound is indicated by the presence of a single spot on the TLC plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

High-Performance Liquid Chromatography (HPLC) for Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of hydrazides like this compound, HPLC is often employed in conjunction with a derivatization step. Derivatization is a process where the target analyte is chemically modified to produce a new compound, or derivative, that has properties more suitable for analysis by HPLC. This is particularly useful for compounds that lack a strong chromophore (a part of a molecule that absorbs light), which would make them difficult to detect with standard UV-Vis detectors.

The hydrazide functional group (-CONHNH₂) is reactive and can be used to "tag" other molecules, such as aldehydes and ketones, making them detectable. This pre-column derivatization strategy involves reacting the analyte with a derivatizing agent to form a product with enhanced chromatographic properties or detectability. nih.govjfda-online.com For instance, hydrazides like Rhodamine B hydrazide and Indole-3-acetic acid hydrazide are used as derivatizing reagents to react with specific analytes, enabling their sensitive detection via HPLC with UV or fluorescence detectors. nih.govnih.gov

While direct HPLC analysis of this compound itself is possible, its role is more prominent in the analysis of its derivatives, such as Schiff bases formed by reacting the hydrazide with various aldehydes. acgpubs.orgacgpubs.org These derivatives often possess enhanced biological activities and their characterization by techniques including LC-MS/MS, a method that combines liquid chromatography with mass spectrometry, is crucial. acgpubs.orgacgpubs.org The HPLC method development for such derivatives would involve optimizing several parameters to achieve good separation and resolution.

Key HPLC Method Parameters for Analysis of Derivatives:

ParameterTypical ConditionsPurpose
Stationary Phase (Column) Reversed-phase columns like C8 or C18 are commonly used. nih.govresearchgate.netSeparates compounds based on hydrophobicity.
Mobile Phase A mixture of a polar solvent (e.g., water, often with an acid like phosphoric acid) and a less polar organic solvent (e.g., acetonitrile). jfda-online.comciac.jl.cnElutes the compounds from the column. Gradient elution, where the mobile phase composition is changed during the run, is often employed for complex mixtures. researchgate.net
Flow Rate Typically in the range of 1.0 mL/min. ciac.jl.cnControls the speed at which the mobile phase and analytes pass through the column, affecting resolution and analysis time.
Detection UV-Vis detector is common, with the wavelength set to the absorbance maximum of the derivative. nih.govciac.jl.cn Fluorescence detectors can be used for derivatives with fluorescent tags, offering higher sensitivity. researchgate.netTo detect and quantify the separated compounds as they exit the column.
Column Temperature Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times. ciac.jl.cnAffects the viscosity of the mobile phase and the kinetics of separation.

The derivatization reaction itself must be optimized for factors such as pH, temperature, and reaction time to ensure a high and consistent yield of the derivative, which is essential for accurate quantification. nih.govresearchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. jrespharm.com This data is crucial for determining the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms of each element in the compound. cognitoedu.orglibretexts.orgchemistrystudent.com The empirical formula, in conjunction with the molecular weight (often determined by mass spectrometry), allows for the determination of the molecular formula.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. From the masses of these products, the masses and percentages of C, H, and N in the original sample can be calculated. collegeboard.org

For this compound and its derivatives, elemental analysis serves as a critical checkpoint to confirm that the synthesized product has the expected atomic composition. acgpubs.orgacgpubs.orgnih.govekb.eg The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed chemical structure. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. acgpubs.orgjrespharm.com

Example of Elemental Analysis Data for this compound Derivatives:

Research has been conducted on the synthesis of various Schiff base derivatives of 2-hydroxy-2,2-diphenylacetohydrazide. acgpubs.org The structures of these new compounds were confirmed using several analytical methods, including elemental analysis. acgpubs.org The results for a selection of these derivatives are presented below, showing a strong correlation between the calculated and found elemental compositions.

CompoundMolecular FormulaCalculated C%Found C%Calculated H%Found H%Calculated N%Found N%
1a C₂₁H₁₅Cl₃N₂O₂58.1558.333.493.836.466.46
1c C₂₁H₁₅Cl₂N₃O₄56.7756.593.403.509.469.38
1d C₂₂H₁₈Cl₂N₂O₃61.5561.494.234.356.536.66
1e C₂₄H₂₄N₂O₂77.3977.136.496.617.527.45

Data sourced from a study on substituted 2-hydroxy-2,2-bis(4-phenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazide derivatives. acgpubs.org

The procedure to derive the empirical formula from elemental analysis data is as follows:

Assume a 100-gram sample, allowing the percentage of each element to be directly converted to its mass in grams. libretexts.orgsavemyexams.com

Convert the mass of each element to moles by dividing by its respective atomic mass. cognitoedu.orgsavemyexams.com

Determine the simplest whole-number ratio of moles by dividing each mole value by the smallest mole value obtained. cognitoedu.orgsavemyexams.com

If the resulting ratios are not whole numbers, they are multiplied by a small integer to obtain whole numbers, which then become the subscripts in the empirical formula. libretexts.orgchemistrystudent.com

This rigorous verification is a cornerstone of synthetic chemistry, ensuring the structural integrity of the compounds being studied. ekb.egresearchgate.netscielo.org.mx

Translational Research Applications of 2,2 Diphenylacetohydrazide and Its Derivatives

Role as Intermediates and Precursors in Organic Synthesis

2,2-Diphenylacetohydrazide and its analogs are valuable building blocks in organic synthesis, primarily serving as precursors for a diverse range of heterocyclic compounds. molaid.com The reactivity of the hydrazide functional group allows for its participation in various chemical transformations, making it a key intermediate in the synthesis of more complex molecules. smolecule.com

One of the most common applications of this compound is in the synthesis of Schiff bases. These are formed through the condensation reaction of this compound with various substituted aromatic aldehydes. acgpubs.org These Schiff bases, in turn, act as versatile intermediates for the creation of a variety of heterocyclic systems. For instance, they can be cyclized to form 4-thiazolidinones by reacting with mercaptoacetic acid or 2-mercaptopropionic acid. tandfonline.com

Furthermore, this compound derivatives are instrumental in the synthesis of 1,3,4-oxadiazoles. The oxidative cyclization of N'-[(aryl)methylene]-2-hydroxy-2,2-diphenylacetohydrazides using agents like lead(IV) acetate (B1210297) yields 5-aryl-1,3,4-oxadiazol-2-yldiphenylmethanols. researchgate.net The hydrazide moiety can also be used to construct other heterocyclic rings such as pyrazoles, triazoles, and oxazepines through reactions with appropriate reagents. researchgate.net For example, reaction with α-chloroacetylchloride can lead to the formation of azetidine (B1206935) rings, while reaction with thioacetic acid can yield thiazolidine (B150603) rings. researchgate.net

The general synthetic utility of hydrazides, including this compound, extends to their use as ligands in coordination chemistry and as intermediates for creating a wide array of organic compounds with potential biological activities. smolecule.comontosight.ai The ability to readily undergo reactions like acylation and hydrazone formation further expands their role as versatile synthons in organic chemistry. smolecule.comsmolecule.com

Exploration in Medicinal Chemistry Research and Drug Design (excluding clinical human trial data)

The scaffold of this compound has been extensively explored in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. ontosight.aiontosight.ai

Anticancer Activity:

Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. For example, a series of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- substitutedphenyl)methylene]-acetohydrazides were synthesized and evaluated for their anti-proliferative effects. acgpubs.org Certain compounds within this series exhibited potent activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values in the low micromolar range. acgpubs.org Specifically, compounds with certain substitutions demonstrated significant anti-proliferative effects, highlighting the potential of this chemical class in cancer research. The proposed mechanism for some of these derivatives involves interaction with enzyme active sites, leading to the inhibition of enzymatic activity crucial for cancer cell survival.

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
2-hydroxy-2,2-diphenylacetohydrazide (B78773) derivative 1bMCF-718.24 ± 7.62 µM acgpubs.org
2-hydroxy-2,2-diphenylacetohydrazide derivative 1eMCF-77.62 ± 1.85 µM acgpubs.org
2-hydroxy-2,2-diphenylacetohydrazide derivative 1bPC-345.81 ± 1.10 µM acgpubs.org
N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazideMCF-7, PC-3Cytotoxic effects observed

Antimicrobial Activity:

Hydrazide derivatives, in general, are known to possess diverse pharmacological effects, including antimicrobial properties. ontosight.ai Research has indicated that derivatives of this compound may also exhibit activity against various pathogens. For instance, Schiff bases derived from hydrazides have shown broad-spectrum antimicrobial effects. vulcanchem.com The lipophilicity conferred by the diphenyl groups can enhance cell membrane penetration, a crucial factor for antimicrobial action. vulcanchem.com Phenylacetamide and benzohydrazide (B10538) derivatives have been investigated as potential inhibitors of bacterial enzymes like ParE, with some compounds showing significant antibacterial activity with low MIC values. nih.gov

Other Therapeutic Areas:

The versatility of the this compound scaffold has led to its investigation in other therapeutic areas. For instance, some derivatives have been studied for their potential as antiviral agents, with research showing that they can inhibit the entry of viruses like the Ebola virus into host cells. smolecule.com Additionally, hydrazide and hydrazine (B178648) derivatives have been identified as novel inhibitors of aspartic proteases like human cathepsin D and Plasmodium falciparum plasmepsin-II, suggesting potential applications in treating diseases like cancer and malaria. tandfonline.com The structural features of these compounds, such as the pyrimidine (B1678525) ring in some derivatives, suggest potential interactions with biological targets like nucleic acids and proteins, making them interesting candidates for drug discovery. ontosight.ai

Potential in Agrochemical Research

While the primary focus of research on this compound and its derivatives has been in the pharmaceutical realm, there is emerging interest in their potential applications in agrochemical research. ontosight.ai The biological activity exhibited by this class of compounds suggests they could be explored as active ingredients in pesticides, herbicides, or fungicides. smolecule.comontosight.ai

The structural motifs present in this compound derivatives are also found in known agrochemicals. For instance, the phenoxyacetic acid structure is a key feature of the herbicide 2,4-D. beilstein-journals.orginvasive.org This structural similarity provides a rationale for investigating the herbicidal potential of this compound analogs. The development of novel herbicides is crucial to combat the rise of weed resistance, and exploring new chemical scaffolds is a key strategy. beilstein-journals.org

Furthermore, various heterocyclic compounds derived from hydrazides have shown insecticidal activity. nih.gov For example, 1,3,4-oxadiazole (B1194373) derivatives have been reported to exhibit potent insecticidal effects against agricultural pests. agrojournal.org Given that this compound is a precursor to 1,3,4-oxadiazoles, this opens an avenue for developing new insecticides. researchgate.net The enamino diketone skeleton, which can be synthesized from hydrazide precursors, is another structural feature found in compounds with herbicidal and other pesticidal activities. mdpi.com

Although direct and extensive studies on the agrochemical applications of this compound are not widely published, the known biological activities of its derivatives and related compounds suggest that this chemical family represents a promising area for future research and development in the agrochemical sector. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2,2-diphenylacetohydrazide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves the reaction of diphenylacetyl chloride with hydrazine hydrate under controlled conditions. Key steps include:

  • Acylation : Dropwise addition of hydrazine hydrate to diphenylacetyl chloride in an ice-cold, anhydrous solvent (e.g., THF or dichloromethane) to minimize side reactions .
  • pH control : Maintaining a pH of 8–9 to favor hydrazide formation over hydrolysis.
  • Work-up : Precipitation or extraction followed by recrystallization (e.g., using ethanol/water mixtures).

Q. Optimization strategies :

  • Use thin-layer chromatography (TLC) to monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to hydrazine) and temperature (0–5°C for acylation, room temperature for stirring).

Q. Which analytical techniques are most reliable for characterizing this compound?

Technique Purpose Key Observations
NMR (¹H/¹³C)Confirm structure- ¹H NMR: Singlet for NH₂ (~5.5 ppm), aromatic protons (7.2–7.4 ppm) .
- ¹³C NMR: Carbonyl signal at ~170 ppm, aromatic carbons at 125–140 ppm.
IR Spectroscopy Functional group analysisStrong absorption at ~1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .
Mass Spectrometry Molecular ion confirmation[M+H]⁺ peak at m/z 151.18 (C₈H₁₀N₂O) .
HPLC Purity assessmentRetention time ~8.2 min (C18 column, 60% acetonitrile/water) .

Q. What are the known toxicological profiles of structurally related hydrazides, and how do they inform safety protocols for this compound?

While direct toxicity data for this compound is limited, studies on 1,2-diphenylhydrazine (a related compound) reveal:

  • Acute toxicity : LD₅₀ (rat, oral) = 250 mg/kg; causes methemoglobinemia and hepatic damage .
  • Handling precautions : Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/ingestion.
  • Waste disposal : Neutralize with dilute HCl before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for hydrazide derivatives?

  • Case example : Unexpected splitting in NH₂ signals may arise from rotational restrictions or hydrogen bonding.
  • Methodology :
    • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to average out slow-exchange protons .
    • DMSO-d₆ as solvent : Enhances hydrogen bonding, simplifying NH proton signals .
    • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What mechanistic insights guide the design of this compound as a precursor for bioactive molecules?

  • Schiff base formation : React with aldehydes/ketones to form hydrazones, enabling metal chelation (e.g., for antimicrobial or anticancer agents) .
  • Condensation reactions : Use in heterocyclic synthesis (e.g., pyrazoles, thiadiazines) via cyclization with CS₂ or thiourea .
  • Key considerations :
    • Electron-withdrawing substituents on aromatic rings enhance electrophilicity for nucleophilic attacks.
    • Steric hindrance from diphenyl groups may limit reactivity; optimize solvent polarity (e.g., DMF for bulky substrates) .

Q. How can computational methods predict the degradation pathways of this compound under environmental conditions?

  • Approach :
    • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., N-N bond cleavage).
    • Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (pH 5–9) to predict metabolites.
    • QSAR models : Correlate structural features with biodegradability using databases like EPA’s EPI Suite .

Q. What experimental strategies validate the role of this compound in enzyme inhibition studies?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., urease or acetylcholinesterase) using spectrophotometric methods.
  • Docking studies : Perform in silico docking (AutoDock Vina) to identify binding modes in enzyme active sites .
  • Control experiments : Compare with known inhibitors (e.g., thiourea for urease) and assess time-dependent inactivation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.